Biphenyl 3-carboxylic acid methyl ester
Overview
Description
Biphenyl 3-carboxylic acid methyl ester is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a carboxylic acid group is attached to the third carbon of one of the phenyl rings, and this carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl 3-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of biphenyl-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Another method involves the use of acid chlorides. Biphenyl-3-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with methanol to form the methyl ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Biphenyl 3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to biphenyl-3-carboxylic acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol, biphenyl-3-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Biphenyl-3-carboxylic acid and methanol.
Reduction: Biphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biphenyl 3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of biphenyl 3-carboxylic acid methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of biphenyl-3-carboxylic acid and methanol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid methyl ester: Similar structure but with the carboxylic acid group on the second carbon.
Biphenyl-4-carboxylic acid methyl ester: Carboxylic acid group on the fourth carbon.
Biphenyl-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Biphenyl 3-carboxylic acid methyl ester is unique due to the position of the carboxylic acid group on the third carbon, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRVCQMGFTUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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